5-Bromo-N-cyclopropyl-2-(2,2,2-trifluoroethoxy)benzamide
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Overview
Description
5-Bromo-N-cyclopropyl-2-(2,2,2-trifluoroethoxy)benzamide is a chemical compound with the molecular formula C12H11BrF3NO2 and a molecular weight of 338.12 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a trifluoroethoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-cyclopropyl-2-(2,2,2-trifluoroethoxy)benzamide typically involves the following steps:
Cyclopropylation: The addition of a cyclopropyl group to the amide nitrogen.
Trifluoroethoxylation: The attachment of a trifluoroethoxy group to the benzene ring.
These reactions are carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. This ensures consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclopropyl-2-(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-N-cyclopropyl-2-(2,2,2-trifluoroethoxy)benzamide is used in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-cyclopropyl-2-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and cyclopropyl group contribute to its binding affinity and specificity for certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-cyclopropyl-2-(trifluoromethoxy)benzamide: Similar structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.
5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide: Contains a fluoro and methyl group instead of a trifluoroethoxy group.
Uniqueness
5-Bromo-N-cyclopropyl-2-(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-2-(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO2/c13-7-1-4-10(19-6-12(14,15)16)9(5-7)11(18)17-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRDCVSQQOGOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)Br)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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